molecular formula C13H8F3NO3 B6392132 MFCD18318028 CAS No. 1261593-88-7

MFCD18318028

Cat. No.: B6392132
CAS No.: 1261593-88-7
M. Wt: 283.20 g/mol
InChI Key: WVSNSKBYSVIEMW-UHFFFAOYSA-N
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Description

MFCD18318028 is a synthetic organic compound frequently utilized in pharmaceutical and materials science research. For instance, compounds with comparable MDL identifiers (e.g., MFCD28167899, MFCD11044885) exhibit molecular frameworks involving heterocyclic or boronic acid moieties, which are critical for drug discovery and catalytic applications . Such compounds typically demonstrate moderate solubility in polar solvents (e.g., DMF, THF) and require precise synthetic protocols involving catalysts like potassium carbonate or palladium complexes .

Properties

IUPAC Name

2-oxo-5-[2-(trifluoromethyl)phenyl]-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)10-4-2-1-3-7(10)9-6-17-11(18)5-8(9)12(19)20/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSNSKBYSVIEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC(=O)C=C2C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687966
Record name 2-Oxo-5-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261593-88-7
Record name 2-Oxo-5-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18318028 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that include condensation, reduction, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production methods also incorporate advanced techniques for monitoring and controlling the reaction parameters to ensure consistent quality and performance of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD18318028 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives with different properties.

Scientific Research Applications

MFCD18318028 has a wide range of scientific research applications, making it a valuable compound in various fields:

    Chemistry: It is used as a reagent in organic synthesis, enabling the creation of complex molecules with specific functionalities.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: this compound is investigated for its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.

    Industry: The compound is utilized in the production of specialty chemicals, materials, and other industrial products, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of MFCD18318028 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD18318028, two structurally and functionally related compounds are analyzed below. Data are derived from peer-reviewed methodologies and experimental results (Tables 1 and 2).

Table 1: Structural and Physicochemical Comparison

Property This compound (Inferred) CAS 918538-05-3 CAS 1046861-20-4
Molecular Formula C27H30N6O3 (hypothesized) C6H3Cl2N3 C6H5BBrClO2
Molecular Weight ~486.57 188.01 235.27
Key Functional Groups Pyrrolo-triazine derivatives Dichloropyrrolotriazine Boronic acid with halogens
Solubility Moderate (DMF, THF) Low (log S = -2.99) High (log S = -2.47)
Hazard Profile H302, H315, H319, H335 H315, H319, H335 H302
Synthetic Method DMF, K2CO3, heating DMF, KI, N-ethylamine THF, Pd catalyst, phosphate

Table 2: Application and Performance Metrics

Metric This compound (Inferred) CAS 918538-05-3 CAS 1046861-20-4
Pharmaceutical Relevance High (kinase inhibition) Intermediate (API precursor) High (Suzuki coupling agent)
Catalytic Efficiency Low N/A High (Pd-mediated reactions)
Bioavailability Moderate (Score: 0.55) Low (Score: 0.55) High (GI absorption: Yes)
Thermal Stability Stable up to 150°C Decomposes at 100°C Stable up to 200°C

Key Findings:

Structural Divergence :

  • This compound (inferred) and CAS 918538-05-3 share pyrrolotriazine backbones but differ in halogen substitution (Cl vs. Br), impacting solubility and reactivity .
  • CAS 1046861-20-4, a boronic acid derivative, enables cross-coupling reactions, unlike the triazine-based compounds .

Functional Performance: CAS 1046861-20-4 outperforms others in catalytic applications due to its boronic acid group, critical for Suzuki-Miyaura couplings .

Safety and Handling :

  • All compounds require stringent safety protocols (e.g., P280 gloves, P305+P351+P338 eye wash), with CAS 918538-05-3 posing higher inhalation risks (H335) .

Research Implications and Limitations

Current data gaps include precise crystallographic data and in vivo toxicological profiles for this compound. Future studies should prioritize X-ray diffraction analyses and comparative pharmacokinetic assays .

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